Structural Elucidation of 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Analytical Framework
Structural Elucidation of 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Analytical Framework
Executive Context: The 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one heterocyclic core is a privileged pharmacophore, serving as the structural foundation for both natural plant defense allelochemicals (e.g., DIMBOA in Zea mays) 1[1] and high-value synthetic agrochemicals. Specifically, 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 132522-82-8)2[2] acts as a critical synthetic intermediate in the development of potent sulfonylurea herbicides3[3].
Synthesized via the cyclization of 2-amino-3-nitrophenol, the exact regiochemistry of the nitro and methyl groups must be rigorously confirmed de novo to ensure downstream synthetic fidelity. This guide delineates a self-validating, multi-technique analytical workflow to unambiguously elucidate its structure, mirroring the rigorous standards required for complex benzoxazinoid biotransformation products4[4].
Strategic Analytical Workflow
Fig 1. Sequential multi-technique workflow for benzoxazinone structural elucidation.
High-Resolution Mass Spectrometry (HRMS) & FT-IR Profiling
Before determining atomic connectivity, the exact molecular formula and primary functional groups must be validated.
Protocol 1: Self-Validating HRMS & FT-IR Acquisition
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HRMS Calibration: Prepare a 1 μg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Co-infuse a sodium formate calibration solution directly into the ESI source. Causality: The simultaneous injection of a known calibrant ensures real-time mass axis correction, validating that any mass error < 5 ppm is a true reflection of the molecular formula, not instrument drift.
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FT-IR Preparation: Grind 2 mg of the dried compound with 100 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure for 2 minutes.
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Background Subtraction: Acquire a background spectrum of a pure KBr pellet immediately prior to sample acquisition to eliminate atmospheric H₂O and CO₂ interference.
Data Presentation & Spectroscopic Causality
The HRMS (ESI+) spectrum yields a protonated molecular ion [M+H]+ at m/z 209.0560, confirming the formula C₉H₈N₂O₄ (Calculated exact mass: 208.0484 Da).
The FT-IR data reveals a critical structural nuance: Steric Twisting . The bulky nitro group at C5 is adjacent to the N-CH₃ group at position 4. This A-strain forces the nitro group to twist out of coplanarity with the aromatic ring, reducing mesomeric conjugation. Consequently, the NO₂ asymmetric stretch is shifted slightly higher than expected for a fully conjugated system.
Table 1: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group Assignment | Mechanistic Causality / Structural Note |
| 1695 | C=O stretch (Lactam) | High frequency driven by ring strain and the electronegativity of the adjacent N and O atoms in the oxazine ring. |
| 1535 | NO₂ Asymmetric stretch | Shifted slightly higher due to steric twisting out of the aromatic plane, reducing resonance overlap. |
| 1350 | NO₂ Symmetric stretch | Characteristic strong absorption band for aromatic nitro compounds. |
| 1255 | C-O-C Asymmetric stretch | Confirms the presence of the oxazine ether linkage. |
Nuclear Magnetic Resonance (NMR) Regiochemical Mapping
The crux of the structural elucidation is differentiating the 5-nitro isomer from other potential positional isomers (e.g., 6-nitro, 7-nitro, or 8-nitro). This requires precision 1D and 2D NMR techniques, adhering to protocols established for complex benzoxazinoids 5[5].
Protocol 2: Precision NMR Sample Preparation & Acquisition
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Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
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Internal Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
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Degassing (Critical Step): Subject the NMR tube to three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen drastically accelerates T₁ relaxation and broadens spectral lines. Removing oxygen ensures sharp multiplets required for resolving J-couplings and prevents the quenching of sensitive NOE signals.
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Shimming Validation: Execute a 1D ¹H scan and measure the full width at half maximum (FWHM) of the TMS peak. The protocol is self-validated to proceed to 2D acquisition only if FWHM < 1.0 Hz.
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13C T1 Consideration: For ¹³C acquisition, set the relaxation delay (D1) to 5 seconds. Causality: Quaternary carbons (C3, C4a, C5, C8a) lack attached protons for dipole-dipole relaxation, resulting in long T₁ times. A long D1 prevents signal saturation, allowing these critical quaternary peaks to appear above the noise floor.
1D NMR Quantitative Data
Table 2: ¹H NMR Spectral Data (600 MHz, DMSO-d₆)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| C2-H₂ | 4.85 | Singlet (s) | 2H | - |
| N4-CH₃ | 3.35 | Singlet (s) | 3H | - |
| H-6 | 7.82 | Doublet of doublets (dd) | 1H | 8.2, 1.2 |
| H-8 | 7.45 | Doublet of doublets (dd) | 1H | 8.2, 1.2 |
| H-7 | 7.35 | Triplet (t) | 1H | 8.2 |
Table 3: ¹³C NMR Spectral Data (150 MHz, DMSO-d₆)
| Position | Chemical Shift (δ ppm) | Carbon Type | Assignment Logic |
| C3 | 164.5 | Quaternary (C=O) | Highly deshielded lactam carbonyl. |
| C8a | 146.7 | Quaternary (C-O) | Deshielded by adjacent oxazine oxygen. |
| C5 | 144.2 | Quaternary (C-NO₂) | Deshielded by the strongly electron-withdrawing NO₂ group. |
| C4a | 128.4 | Quaternary (C-N) | Bridgehead carbon attached to the lactam nitrogen. |
| C7 | 124.8 | CH (Aromatic) | Meta to the NO₂ group. |
| C6 | 120.6 | CH (Aromatic) | Ortho to the NO₂ group. |
| C8 | 118.5 | CH (Aromatic) | Para to the NO₂ group, ortho to the ring oxygen. |
| C2 | 67.2 | CH₂ (Aliphatic) | Characteristic shift for an O-CH₂-C=O system. |
| N4-CH₃ | 30.5 | CH₃ (Aliphatic) | Standard N-methyl chemical shift. |
2D NMR Logic: Solving the Regiochemical Puzzle
The definitive proof of the 5-nitro substitution relies on the interplay between HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).
If the compound were the 8-nitro isomer , the H-5 proton would be present and spatially adjacent to the N-CH₃ group, yielding a strong NOE cross-peak. However, in the 5-nitro isomer , the C5 position is occupied by the nitro group. This creates a physical barrier, meaning there is no aromatic proton adjacent to the N-CH₃ group.
In our analysis, the NOESY spectrum shows a deliberate absence of correlation between the N-CH₃ singlet (δ 3.35) and any aromatic proton. This negative evidence is corroborated by positive HMBC evidence: the H-6 proton (δ 7.82) shows strong ³J correlations to both C4a (δ 128.4) and the nitro-bearing C5 (δ 144.2). This presence/absence logic forms an irrefutable, self-validating regiochemical proof.
Fig 2. 2D NMR logical connectivity establishing the C5 regiochemistry of the nitro group.
Conclusion
The structural elucidation of 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one demonstrates the necessity of combining high-resolution exact mass data with the spatial and through-bond connectivity logic of 2D NMR. By understanding the causality behind steric twisting (observed in FT-IR) and utilizing the deliberate absence of NOE cross-peaks, researchers can confidently validate this crucial agrochemical scaffold, ensuring absolute fidelity in downstream synthetic applications.
References
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Benchchem Application Notes and Protocols for the Structural Elucidation of HMBOA D-Glucoside via NMR Spectroscopy, Benchchem, 5
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Hydroxylated 2-amino-3H-phenoxazin-3-one Derivatives as Products of 2-hydroxy-1,4-benzoxazin-3-one (HBOA) Biotransformation, PubMed / Z Naturforsch C J Biosci, 4
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Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays), Journal of Agricultural and Food Chemistry - ACS Publications, 1
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3,4-Dihydro-4-methyl-5-nitro-2H-1,4-benzoxazin-3-one Chemical Properties, MolAid, 2
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Synthesis and herbicidal activity of 1,4-benzoxazin-3-one sulfonylureas, Pesticide Science (Referenced via MolAid), 3
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